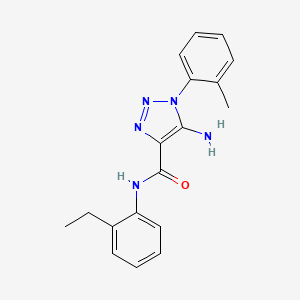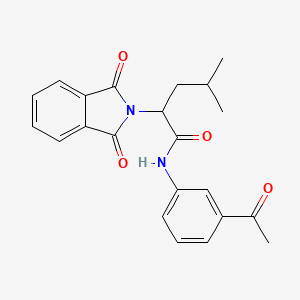
5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide varies depending on its application. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacteria and fungi, it disrupts cell membrane integrity and inhibits enzyme activity. In plants, it interferes with photosynthesis and respiration processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide also vary depending on its application. In cancer cells, it has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In bacteria and fungi, it disrupts cell membrane integrity and inhibits enzyme activity, leading to cell death. In plants, it inhibits photosynthesis and respiration, leading to stunted growth and eventual death.
実験室実験の利点と制限
One of the advantages of using 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various types of cancer cells, bacteria, fungi, and plants. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in cancer cells and can also be harmful to non-target organisms, such as beneficial insects and plants. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different systems.
将来の方向性
There are several future directions for the study of 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to investigate its potential use as a drug delivery system. It has been shown to be effective in delivering drugs to cancer cells, and further research could explore its potential in delivering drugs to other types of cells.
Another direction is to study its potential use in the development of new materials. Its unique chemical structure makes it an attractive candidate for the synthesis of new polymers and dyes, and further research could explore its potential in these areas.
Finally, future research could focus on understanding the mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in more detail. This could help to predict its effects in different systems and could lead to the development of more targeted and effective applications.
合成法
The synthesis of 5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-ethylphenyl isocyanate and 2-methylphenyl hydrazine with ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization and amidation, to form the final compound.
科学的研究の応用
5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer, antimicrobial, and antifungal properties. In agriculture, it has been shown to possess herbicidal and insecticidal activities. Additionally, it has been investigated for its potential use in the development of new materials, such as polymers and dyes.
特性
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-9-5-6-10-14(13)20-18(24)16-17(19)23(22-21-16)15-11-7-4-8-12(15)2/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQGSRIMWMBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-ethylphenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)


![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)